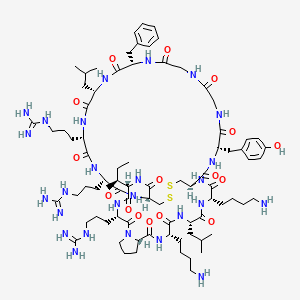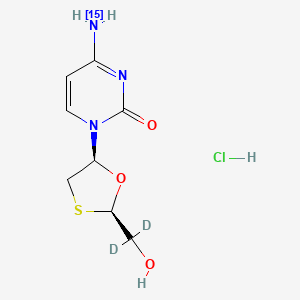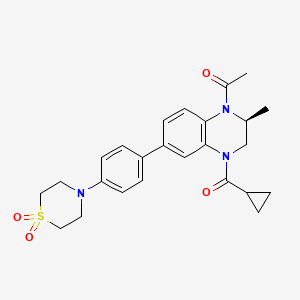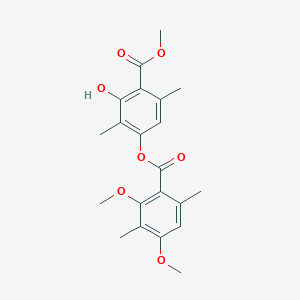
Helianorphin-19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Helianorphin-19 is a potent and selective κ-opioid receptor (KOR) activator. It exhibits strong KOR-specific peripheral analgesic activity, making it a promising candidate for pain management, particularly in chronic visceral pain models .
Preparation Methods
Helianorphin-19 is synthesized through solid-phase peptide synthesis (SPPS). The sequence Cyclo (Cys-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Cys-Ile-Arg-Pro-Lys-Leu-Lys) forms a cyclic peptide with a disulfide bridge between Cys1 and Cys9 . The industrial production methods involve the use of automated peptide synthesizers, which allow for precise control over the reaction conditions and the formation of the cyclic structure.
Chemical Reactions Analysis
Helianorphin-19 undergoes various chemical reactions, including:
Oxidation: The disulfide bridge formation between cysteine residues is an oxidation reaction.
Reduction: The disulfide bridge can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide sequence can be substituted to create analogs with different properties.
Common reagents used in these reactions include oxidizing agents for disulfide bridge formation and reducing agents for disulfide bridge cleavage. The major products formed from these reactions are the cyclic peptide with an intact disulfide bridge and its reduced form with free thiol groups .
Scientific Research Applications
Helianorphin-19 has several scientific research applications:
Chemistry: It serves as a model compound for studying cyclic peptides and their stability.
Biology: It is used to investigate the role of KOR in pain modulation and other physiological processes.
Medicine: This compound is being explored as a potential therapeutic agent for chronic pain management without the central side effects associated with traditional opioids
Industry: The compound’s stability and specificity make it a valuable tool in drug development and pharmacological research
Mechanism of Action
Helianorphin-19 exerts its effects by selectively binding to and activating the κ-opioid receptor. This activation leads to the inhibition of pain signals in the peripheral nervous system, providing analgesic effects without affecting motor coordination or causing sedation . The molecular targets involved include the KOR, and the pathways activated by this receptor are responsible for the analgesic effects observed in preclinical models .
Comparison with Similar Compounds
Helianorphin-19 is unique due to its high selectivity and potency for the KOR. Similar compounds include:
Dynorphin A: Another KOR agonist but with less selectivity and stability compared to this compound
Arodyn: A KOR antagonist used in research to study the effects of KOR inhibition
This compound stands out due to its cyclic structure, which confers stability and resistance to proteolysis, making it a more effective and durable therapeutic agent .
Properties
Molecular Formula |
C81H132N26O16S2 |
|---|---|
Molecular Weight |
1790.2 g/mol |
IUPAC Name |
1-[3-[(1R,4S,7S,13S,16S,19S,22S,25R,28S,37S,40S,43S,46S)-16,22-bis(4-aminobutyl)-37-benzyl-4-[(2S)-butan-2-yl]-7,43-bis(3-carbamimidamidopropyl)-28-[(4-hydroxyphenyl)methyl]-19,40-bis(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,41,44,47-pentadecaoxo-50,51-dithia-3,6,9,15,18,21,24,27,30,33,36,39,42,45,48-pentadecazatricyclo[23.23.4.09,13]dopentacontan-46-yl]propyl]guanidine |
InChI |
InChI=1S/C81H132N26O16S2/c1-7-47(6)65-77(122)100-55(25-17-35-92-81(88)89)78(123)107-36-18-26-62(107)76(121)99-52(22-12-14-32-83)68(113)101-56(37-45(2)3)71(116)97-51(21-11-13-31-82)69(114)104-60-43-124-125-44-61(75(120)106-65)105-70(115)54(24-16-34-91-80(86)87)96-67(112)53(23-15-33-90-79(84)85)98-72(117)57(38-46(4)5)102-73(118)59(39-48-19-9-8-10-20-48)95-64(110)42-93-63(109)41-94-66(111)58(103-74(60)119)40-49-27-29-50(108)30-28-49/h8-10,19-20,27-30,45-47,51-62,65,108H,7,11-18,21-26,31-44,82-83H2,1-6H3,(H,93,109)(H,94,111)(H,95,110)(H,96,112)(H,97,116)(H,98,117)(H,99,121)(H,100,122)(H,101,113)(H,102,118)(H,103,119)(H,104,114)(H,105,115)(H,106,120)(H4,84,85,90)(H4,86,87,91)(H4,88,89,92)/t47-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,65-/m0/s1 |
InChI Key |
WEJHFJXWIBZZTQ-AHUOXLFJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)CNC(=O)[C@@H](NC3=O)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)CC(C)C)CCCNC(=N)N)CCCNC(=N)N)CCCCN)CC(C)C)CCCCN)CCCNC(=N)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)N1)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)CNC(=O)C(NC3=O)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)CC(C)C)CCCNC(=N)N)CCCNC(=N)N)CCCCN)CC(C)C)CCCCN)CCCNC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(1S)-1-(5-cyanopyridin-2-yl)ethyl]-2-(6-fluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B12369303.png)





![(4R)-4-[1-benzyl-4-(2,5-difluorophenyl)imidazol-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-4-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl-[(2S)-2-hydroxypropanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B12369334.png)
![(2S)-5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12369343.png)


